N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide
CAS No.:
Cat. No.: VC15318352
Molecular Formula: C18H15F2NO3
Molecular Weight: 331.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15F2NO3 |
|---|---|
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide |
| Standard InChI | InChI=1S/C18H15F2NO3/c1-11-2-7-16-15(8-11)12(10-23-16)9-17(22)21-13-3-5-14(6-4-13)24-18(19)20/h2-8,10,18H,9H2,1H3,(H,21,22) |
| Standard InChI Key | VPIHDNFOVGVXMV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)OC(F)F |
Introduction
N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound characterized by its complex molecular structure, featuring a difluoromethoxy group attached to a phenyl ring, which is further connected to an acetamide moiety. The benzofuran component contributes to the compound's aromatic properties and potential biological activities. Its chemical formula is not explicitly detailed in the available literature, but it is known to contain carbon, hydrogen, fluorine, nitrogen, and oxygen atoms.
Biological Activities and Potential Applications
Research indicates that compounds similar to N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide exhibit significant biological activities. These include potential anticancer, antimicrobial, and antiviral effects, although specific data for this compound is limited. The presence of specific functional groups like difluoromethoxy significantly influences their biological activities and potential applications.
| Compound Name | Biological Activity | Unique Aspects |
|---|---|---|
| N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide | Potential anticancer and antimicrobial effects | Difluoromethoxy group enhances activity |
| N-(4-fluorophenyl)-2-(6-methylbenzofuran-3-yl)acetamide | Moderate anticancer activity | Lacks difluoromethoxy group |
| 5-Methylbenzofuran derivatives | Antimicrobial properties | Simpler structure |
Interaction Studies and Future Research Directions
Interaction studies are crucial for understanding how N-[4-(difluoromethoxy)phenyl]-2-(5-methyl-1-benzofuran-3-yl)acetamide interacts with biological systems. Techniques like molecular docking, spectroscopic methods, and in vitro assays are commonly used. Future research should focus on detailed biological evaluations and structural modifications to enhance its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume